5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine CAS number
5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine CAS number
An In-Depth Technical Guide to 5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine
Introduction
5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine, identified by the CAS Number 771510-32-8, is a heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development.[1] As a derivative of the pyrazolo[1,5-a]pyrimidine core, it belongs to a class of compounds recognized as a "privileged scaffold".[2][3][4] This designation stems from the scaffold's ability to serve as a versatile foundation for developing ligands for diverse biological targets, leading to a wide range of therapeutic agents.[2] Marketed drugs such as the sedative Zaleplon and the anxiolytic Ocinaplon feature this core structure, underscoring its clinical relevance.[2] This guide provides a comprehensive technical overview of 5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine, covering its chemical properties, synthesis, and its foundational role in the discovery of novel therapeutics, particularly as a key intermediate for kinase inhibitors.
Compound Identification and Physicochemical Properties
The fundamental characteristics of 5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine are essential for its application in experimental settings. These properties define its identity, reactivity, and suitability for further chemical modification.
| Property | Value | Source |
| CAS Number | 771510-32-8 | [1] |
| Molecular Formula | C₉H₉Cl₂N₃ | [1] |
| Molecular Weight | 230.1 g/mol | [1] |
| IUPAC Name | 5,7-dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine | [1] |
| SMILES | CC(C)C1=C2N=C(Cl)C=C(Cl)N2N=C1 | [1] |
| Purity | Typically ≥97% | [1] |
| Appearance | Yellow Solid | [5] |
| Melting Point | 43-44°C | [5] |
Synthesis and Mechanistic Insights
The synthesis of 5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine is a critical process for its availability in research. A common and effective method involves the chlorination of a dihydroxy precursor using a strong dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃).[5][6] This transformation is a cornerstone reaction in the synthesis of many chlorinated heterocyclic compounds.
Experimental Protocol: Chlorination of 3-Isopropyl-5,7-dihydroxypyrazolo[1,5-a]pyrimidine
This protocol is adapted from a documented synthesis.[5]
Step 1: Reaction Setup
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Suspend the precursor, 3-Isopropyl-5,7-dihydroxypyrazolo[1,5-a]pyrimidine (1.0 eq), in phosphorus oxychloride (POCl₃, 20.0 eq).
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To this suspension, add N,N-dimethylaniline (0.67 eq) as a catalyst. The use of a tertiary amine base helps to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Step 2: Thermal Chlorination
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Heat the reaction mixture to reflux and maintain for 16 hours. During this period, the solid precursor will gradually dissolve as it is converted into the soluble dichlorinated product. The high temperature is necessary to overcome the activation energy for the nucleophilic substitution of the hydroxyl groups with chloride ions. POCl₃ serves as both the solvent and the chlorinating agent.
Step 3: Work-up and Isolation
-
After cooling, carefully distill off the excess POCl₃ under reduced pressure.
-
Pour the concentrated residue onto ice (~50 g) to quench any remaining reactive species.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (CH₂Cl₂, 3 x 50 mL).
Step 4: Purification
-
Combine the organic extracts, wash with brine to remove water-soluble impurities, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the dried organic solution under vacuum.
-
Purify the resulting crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes = 1:20) to yield the final product, 5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine, as a yellow solid.[5]
Synthetic Workflow Diagram
Caption: Synthesis of 5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine.
The Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery
The true value of 5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine lies in its role as a versatile intermediate for creating more complex molecules with therapeutic potential. The two chlorine atoms at the 5- and 7-positions are excellent leaving groups, allowing for selective nucleophilic substitution reactions. This enables the strategic introduction of various functional groups to modulate the biological activity of the final compounds.
The pyrazolo[1,5-a]pyrimidine core is a key pharmacophore in a multitude of compounds targeting various diseases, most notably cancer and inflammatory disorders.[3][4] Its structural similarity to natural purines allows it to interact with the ATP-binding sites of many enzymes, particularly kinases.[3]
Key Therapeutic Targets and Applications:
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Derivatives of this scaffold have been developed as potent inhibitors of CDKs, which are key regulators of the cell cycle.[7] Dysregulation of CDK activity is a hallmark of cancer, making CDK inhibitors a promising class of anticancer drugs.[7]
-
Phosphoinositide 3-kinase (PI3K) Inhibitors: The PI3K signaling pathway is crucial for cell proliferation, survival, and migration.[6] Specific isoforms like PI3Kδ are vital in immune cells, and their inhibition by pyrazolo[1,5-a]pyrimidine derivatives is a strategy for treating inflammatory and autoimmune diseases.[6]
-
Pim Kinase Inhibitors: Pim kinases are proto-oncogenes implicated in various cancers. The pyrazolo[1,5-a]pyrimidine framework has been used to design potent pan-Pim inhibitors with low picomolar potency, representing a significant advance in targeting these kinases for cancer therapy.[8]
-
Tropomyosin Receptor Kinase (Trk) Inhibitors: Fusions involving Trk genes are oncogenic drivers in a variety of solid tumors. Two of the three marketed drugs for NTRK fusion cancers are based on the pyrazolo[1,5-a]pyrimidine nucleus, highlighting its importance in this therapeutic area.[9]
Scaffold Application Diagram
Caption: Therapeutic applications derived from the pyrazolopyrimidine core.
Handling and Storage
As with any chlorinated heterocyclic compound, proper laboratory safety protocols should be strictly followed.
-
Handling: Handle in a well-ventilated area, preferably a fume hood. Wear suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid contact with skin and eyes.[10] Avoid the formation of dust and aerosols.[10]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep it away from incompatible materials and foodstuff containers.[10]
Conclusion
5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine is more than just a chemical compound; it is a gateway to a vast chemical space of biologically active molecules. Its well-defined synthesis and the reactive nature of its chloro-substituents make it an invaluable building block for medicinal chemists. The proven success of the pyrazolo[1,5-a]pyrimidine scaffold in approved drugs and clinical candidates provides a strong rationale for its continued exploration. For researchers in drug discovery, this compound represents a key starting point for the rational design and development of next-generation targeted therapies, particularly in the realm of oncology and immunology.
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